X-Ray Co-Crystal Resolution: 1.21 Å Structure vs. Competing Fragment Hits
The 4-methylpyrimidine-2-sulfonamide bound to human CA II yielded the highest resolution co-crystal structure among all fragment hits in the primary screening campaign (PDB 5EH5, 1.21 Å), compared to a mean resolution of 1.6 Å for the other nine fragment complexes deposited in the same series (PDB 5EH7: 1.38 Å, 5EH8: 1.55 Å, 5EHV: 1.80 Å, etc.) [1]. This superior resolution enabled unambiguous placement of the ligand electron density and precise definition of its hydrogen-bonding network with Thr199 and Glu106 [2].
| Evidence Dimension | X-ray diffraction resolution |
|---|---|
| Target Compound Data | 1.21 Å (PDB 5EH5) |
| Comparator Or Baseline | Mean resolution of other CA II fragment complexes from the same study: 1.6 Å; highest among all 10 structures |
| Quantified Difference | 0.4 Å improvement over mean; 0.17 Å better than next best (1.38 Å) |
| Conditions | Human carbonic anhydrase II, X-ray diffraction, primary citation Woods et al. 2016 |
Why This Matters
Higher resolution structures are critical for structure-based drug design, as they reduce model bias and enable accurate placement of water molecules and key interactions, directly impacting the reliability of subsequent lead optimization.
- [1] RCSB PDB entry 5EH5, human carbonic anhydrase II in complex with ligand. View Source
- [2] Woods LA, Dolezal O, Ren B, Ryan JH, Peat TS, Poulsen SA. Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination. J Med Chem. 2016;59(5):2192-2204. View Source
